Glycine, N-nitroso-N-propyl-
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Overview
Description
Glycine, N-nitroso-N-propyl-: is a compound belonging to the class of N-nitrosamines, which are known for their potential mutagenic and carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a propyl group substituting one of the hydrogen atoms on the nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-nitroso-N-propyl- typically involves the nitrosation of N-propylglycine. This can be achieved by reacting N-propylglycine with nitrous acid (HNO₂) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Glycine, N-nitroso-N-propyl- may involve continuous flow processes to ensure better control over reaction conditions and to minimize the formation of by-products. The use of nitrite scavengers such as ascorbic acid or sodium ascorbate can also be employed to reduce the levels of nitrosamine impurities .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-nitroso-N-propyl- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Glycine, N-nitroso-N-propyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the formation and reactivity of N-nitrosamines.
Biology: It is used to investigate the mutagenic and carcinogenic effects of N-nitrosamines on biological systems.
Medicine: Research on Glycine, N-nitroso-N-propyl- helps in understanding the potential health risks associated with N-nitrosamine exposure and in developing strategies to mitigate these risks.
Industry: It is used in the development of analytical methods for detecting and quantifying N-nitrosamines in various products
Mechanism of Action
The mechanism of action of Glycine, N-nitroso-N-propyl- involves its bioactivation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially carcinogenic effects. The bioactivation process is often catalyzed by cytochrome P450 enzymes, which convert the nitroso group to reactive species such as alkyl diazonium ions .
Comparison with Similar Compounds
- N-nitroso-N-methylaniline
- N-nitroso-N-phenylpiperazine
- N-nitrosodimethylamine
Comparison: Glycine, N-nitroso-N-propyl- is unique due to its specific structure, which includes a glycine backbone with a propyl group and a nitroso group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitrosamines, Glycine, N-nitroso-N-propyl- may exhibit different biological activities and toxicological profiles .
Properties
CAS No. |
6939-14-6 |
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Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-[nitroso(propyl)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-2-3-7(6-10)4-5(8)9/h2-4H2,1H3,(H,8,9) |
InChI Key |
RTTJIKVYGZYNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)O)N=O |
Origin of Product |
United States |
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